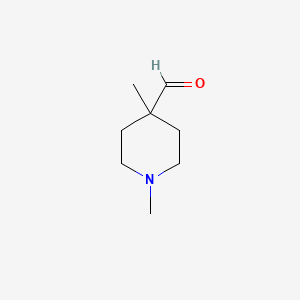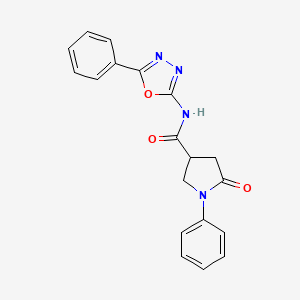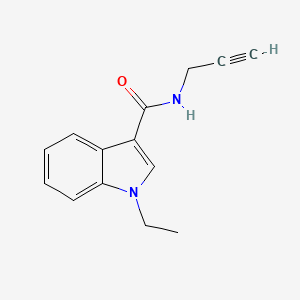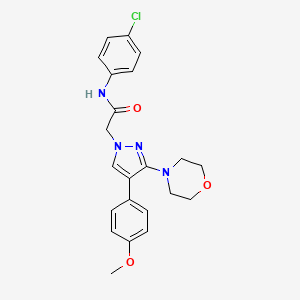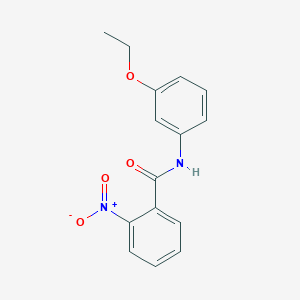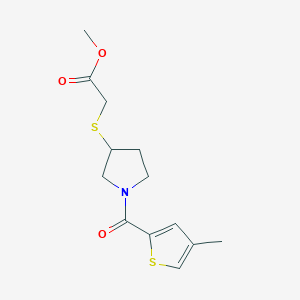
Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate" is a chemical entity that appears to be related to a class of compounds that are synthesized for various applications, including the development of heterocyclic systems and potential antimicrobial agents. The related compounds in the provided papers involve the synthesis of pyrrolidine derivatives with different substituents and their subsequent reactions to form various heterocyclic structures .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from acetoacetic esters or other precursors. For instance, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized through a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates and 2-bromo-1-(4-substituted phenyl)ethanones . Similarly, a novel bicyclic thiohydantoin fused to pyrrolidine compound was synthesized by cyclization and addition reactions . These methods demonstrate the versatility of pyrrolidine derivatives in forming complex structures with potential biological activity.
Molecular Structure Analysis
The molecular structure of these compounds is often characterized using techniques such as NMR, FT-IR, MS, HRMS, and single crystal X-ray diffraction studies. For example, the stereochemistry of a methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative was characterized by X-ray diffraction . The crystal structure of another related compound, methyl 1-(4-chlorophenyl)-5-oxo-3β-(2-thienyl)-2a-pyrrolidine-acetate, was stabilized by van der Waals forces and showed the possibility of rotation of the thiophene ring .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include cyclization and addition reactions. The reactivity of the pyrrolidine ring and the presence of various functional groups allow for the formation of diverse heterocyclic structures. For instance, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide followed by reaction with chloroacetic acid and esterification led to the formation of a 1,2,4-triazole derivative . Additionally, cross-coupling reactions and domino processes have been employed to introduce methylthio substituents into furans, pyrroles, and thiophenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as acid dissociation constants, are determined using methods like potentiometric titration. For example, four acid dissociation constants were obtained for a bicyclic thiohydantoin fused to pyrrolidine compound, suggesting the presence of NH, enthiols, and enol groups . The antimicrobial activity of these compounds has been evaluated against various bacterial and fungal strains, with some showing promising activity against strains like A. baumannii and M. tuberculosis H37Rv .
Applications De Recherche Scientifique
Crystal Structure and Conformation : A study by Sivakumar et al. (1995) examined a structurally similar compound, noting its planar rings and the potential for rotation in its molecular structure. The research highlights the stability provided by van der Waals forces.
Synthetic Applications : In research conducted by Dyachenko et al. (2015), derivatives of thiophenes, similar to the compound , were synthesized. This study illustrates the compound's potential for creating structurally diverse molecules through condensation reactions.
Polymerization and Electrochemistry : Research by Welzel et al. (1999) focused on polythiophene films containing ester groups, which are relevant to the compound of interest. Their study explored copolymerization and electrochemical properties, indicating potential applications in material science.
Antimicrobial Activities : Wardkhan et al. (2008) investigated compounds that include thiophene and pyrrolidine rings, similar to the target compound, for their antimicrobial properties. The study, detailed at Wardkhan et al. (2008), found significant activities against various bacterial and fungal strains.
Complex Formation and Structural Analysis : The work of Castiñeiras et al. (2018) involved synthesizing a complex using a similar thiophene-pyrrolidine compound, demonstrating its utility in forming structurally complex molecules.
Propriétés
IUPAC Name |
methyl 2-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S2/c1-9-5-11(19-7-9)13(16)14-4-3-10(6-14)18-8-12(15)17-2/h5,7,10H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRKUBVEKIWHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B3016043.png)
![Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B3016044.png)

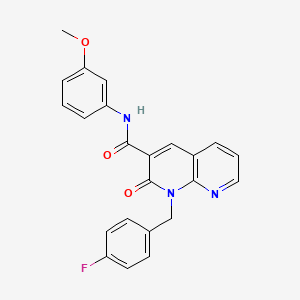
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B3016048.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B3016054.png)
![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3016055.png)
![methyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B3016057.png)
